Cyprocide-B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

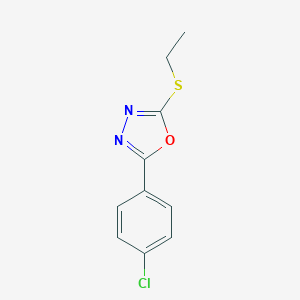

Formule moléculaire |

C10H9ClN2OS |

|---|---|

Poids moléculaire |

240.71 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C10H9ClN2OS/c1-2-15-10-13-12-9(14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |

Clé InChI |

KNIWWUIMKUEOIZ-UHFFFAOYSA-N |

SMILES canonique |

CCSC1=NN=C(O1)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Cyprocide-B: A Technical Guide to the Mechanism of Action

Executive Summary

Cyprocide-B is a recently identified pro-nematicide belonging to the 1,3,4-oxadiazole thioether chemical class. It exhibits high selectivity and broad-spectrum activity against a range of plant-parasitic nematodes. Its mechanism of action is notable in that this compound is not directly toxic but requires bioactivation by nematode-specific cytochrome P450 (CYP) enzymes. This targeted bioactivation results in the formation of a reactive electrophilic metabolite that induces nematode death. Due to the unique CYP enzymes present in nematodes, this compound has minimal activity against non-target organisms, including vertebrates, insects, fungi, and bacteria, positioning it as a promising candidate for targeted agricultural applications.

Core Mechanism of Action: Selective Bioactivation

The central mechanism of this compound is a two-step process initiated within the target nematode:

-

Formation of a Reactive Electrophile: This S-oxidation converts the inert parent molecule into a highly reactive and electrophilic sulfoxide metabolite[3]. This metabolite is the ultimate toxic agent responsible for the nematicidal activity.

The selectivity of this compound arises from the substrate specificity of the nematode P450 enzymes, which are sufficiently distinct from those in non-target organisms[2][3].

Caption: Bioactivation pathway of this compound in target nematode cells.

Quantitative Data

The activity of this compound has been evaluated across a diverse range of target and non-target organisms. The following tables summarize the dose-response data derived from viability and mobility assays described in the literature[2][3].

Table 1: Nematicidal Activity of this compound

Activity is presented as the minimal concentration required to induce significant lethality or immobility after 3-4 days of exposure.

| Nematode Species | Life Stage | Minimal Effective Concentration (µM) |

| C. elegans | Larval (L1) | ~12.5 |

| M. hapla | Infective Juvenile (J2) | ~25 |

| D. dipsaci | Mixed | ~25 |

| P. penetrans | Mixed | ~50 |

Table 2: Selectivity Profile of this compound Against Non-Target Organisms

Activity is presented as the highest concentration tested that resulted in minimal or no effect on viability.

| Organism | Species / Cell Line | Type | No-Observed-Adverse-Effect Level (NOAEL) (µM) |

| Human Cells | HEK293 | Kidney | > 50 |

| Human Cells | HepG2 | Liver | > 50 |

| Fungi | S. cerevisiae | Yeast | > 50 |

| Fungi | C. albicans | Yeast | > 50 |

| Bacteria | P. simiae | Rhizobacteria | > 50 |

| Insect | D. melanogaster | Larva & Adult | > 50 |

| Fish | D. rerio | Embryo/Larva | ~25 (Some effects at 50 µM) |

Experimental Protocols

The mechanism of this compound was elucidated through several key experimental approaches. Detailed methodologies are provided below.

Nematode Liquid Viability/Mobility Assay

This protocol is used to determine the dose-response effect of this compound on nematodes.

-

Synchronization: A synchronized population of nematodes (e.g., C. elegans L1 larvae) is prepared by standard hypochlorite bleaching of gravid adults, followed by hatching of eggs in M9 buffer.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM). A serial dilution series is prepared in a suitable culture medium (e.g., S-medium). The final DMSO concentration in all wells, including the vehicle control, is kept constant and non-toxic (e.g., ≤0.5%).

-

Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains approximately 30-50 synchronized nematodes in 100 µL of liquid medium, a food source (e.g., E. coli OP50), and the corresponding concentration of this compound or vehicle control.

-

Incubation: Plates are sealed and incubated at a standard temperature (e.g., 20-25°C) for a period of 3 to 4 days.

-

Scoring: After incubation, nematode viability is assessed. This is typically done by counting the number of mobile versus immobile worms under a dissecting microscope. Prodding with a platinum wire can be used to distinguish between paralyzed and dead nematodes.

-

Data Analysis: The percentage of immobile or dead nematodes is calculated for each concentration. Dose-response curves are generated, and LC50/EC50 values can be determined using appropriate statistical software.

Heterologous P450 Expression and Bioactivation Assay in Yeast

This assay confirms that a specific nematode P450 is sufficient to bioactivate this compound.

-

Yeast Strain Engineering: The cDNA of a candidate nematode P450 gene (e.g., cyp-35d1) is cloned into a yeast expression vector (e.g., pYES-DEST52). An empty vector (EV) is used as a negative control. The vectors are transformed into a suitable S. cerevisiae strain (e.g., W303).

-

Culture and Induction: Yeast strains are grown in selective media to maintain the plasmid. P450 expression is induced by transferring the culture to a medium containing galactose.

-

Growth Inhibition Assay: Induced yeast cultures (expressing the P450 or EV) are diluted to a starting OD600 of ~0.1 in 96-well plates. This compound is added at various concentrations. Plates are incubated at 30°C in a plate reader that measures OD600 every 15-30 minutes for 48 hours.

-

Data Analysis: The area under the growth curve (AUC) is calculated for each well. The AUC for each this compound concentration is normalized to the vehicle control for that strain. A significant reduction in growth in the P450-expressing strain compared to the EV control indicates that the P450 metabolizes this compound into a toxic product.

Caption: Workflow for the yeast-based heterologous expression and bioactivation assay.

LC-MS Based Metabolite Identification

This protocol identifies the products of this compound metabolism.

-

Sample Preparation: Nematodes or induced yeast cultures are incubated with a high concentration of this compound (e.g., 100 µM) for a set period (e.g., 6 hours). A vehicle control is run in parallel.

-

Metabolite Extraction: Cells are pelleted, and metabolites are extracted using a cold solvent mixture, typically acetonitrile/methanol/water (e.g., in a 40:40:20 ratio). The mixture is vortexed, incubated at low temperature, and then centrifuged to pellet debris.

-

LC-MS/MS Analysis: The supernatant containing the metabolites is injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Metabolites are separated on a C18 reverse-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition mode, collecting full scan MS1 spectra followed by MS2 fragmentation spectra for the most abundant ions.

-

Data Analysis: Extracted ion chromatograms (EICs) are generated for the theoretical mass-to-charge ratios (m/z) of this compound and its predicted metabolites (e.g., sulfoxide, GSH conjugate, etc.). The presence of these metabolites in the this compound-treated samples, but not in the controls, confirms the metabolic pathway.

References

Unveiling the Synthetic Route to Cyprocide-B: A Technical Guide

For Immediate Release

A detailed technical guide providing an in-depth overview of the synthesis pathway for Cyprocide-B, a novel selective nematicide, is now available for researchers, scientists, and drug development professionals. This document outlines the core synthetic procedures, experimental protocols, and bioactivation pathways of this promising 1,3,4-oxadiazole thioether compound.

This compound has demonstrated significant potential in the targeted control of plant-parasitic nematodes. It operates through a unique mechanism of bioactivation by nematode-specific cytochrome P450 enzymes, leading to the formation of a lethal electrophilic metabolite.[1][2] This guide focuses on the chemical synthesis of the parent compound, providing the foundational knowledge for its production and further analog development.

This compound: Core Synthesis Pathway

The synthesis of this compound (CAS No: 49809-25-8) is achieved through a multi-step process commencing from commercially available starting materials. The core structure is a 1,3,4-oxadiazole ring functionalized with a thioether linkage. The general synthesis involves the formation of the oxadiazole core followed by the introduction of the ethylthio group.

Key Synthetic Steps:

A modified literature procedure is utilized for the synthesis of this compound, starting from methyl 4-chlorobenzoate. The key transformations involve the conversion of the methyl ester to a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring, and subsequent functionalization to yield the final product.

| Step | Reaction | Key Reagents & Conditions |

| 1 | Hydrazide Formation | Methyl 4-chlorobenzoate, Hydrazine hydrate, Reflux |

| 2 | Oxadiazole-thiol Formation | 4-chlorobenzohydrazide, Carbon disulfide, Potassium hydroxide, Ethanol, Reflux |

| 3 | Thioether Formation | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, Iodoethane, Base, Solvent |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of 4-chlorobenzohydrazide

To a solution of methyl 4-chlorobenzoate in a suitable solvent, an excess of hydrazine hydrate is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the resulting solid precipitate is collected by filtration, washed with a cold solvent, and dried to yield 4-chlorobenzohydrazide.

Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

4-chlorobenzohydrazide is dissolved in a solution of potassium hydroxide in ethanol. To this solution, carbon disulfide is added dropwise at room temperature. The mixture is then heated to reflux for an extended period. After cooling, the reaction mixture is acidified with a mineral acid, leading to the precipitation of the crude product. The solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Synthesis of this compound (2-(ethylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole)

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is dissolved in a suitable polar aprotic solvent containing a base, such as potassium carbonate. Iodoethane is then added to the mixture, and the reaction is stirred at room temperature until completion. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Bioactivation of this compound

The nematicidal activity of this compound is dependent on its bioactivation within the target organism. This process is initiated by specific cytochrome P450 enzymes present in nematodes.

Caption: Bioactivation of this compound in nematodes.

The bioactivation process begins with the oxidation of the thioether moiety of this compound by nematode cytochrome P450s, such as CYP-35D1 in C. elegans.[3] This enzymatic reaction generates a reactive electrophilic metabolite. This metabolite can then form covalent adducts with essential cellular nucleophiles, such as low-molecular-weight (LMW) thiols, leading to cellular dysfunction and ultimately, nematode death.

Experimental Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is a sequential process that requires careful monitoring and purification at each step to ensure the desired final product is obtained with high purity.

Caption: General workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. For detailed experimental parameters, including reaction times, temperatures, and specific solvent systems, researchers are encouraged to consult the primary literature. The development of this compound represents a significant advancement in the search for selective and effective nematicides, and a thorough understanding of its synthesis is crucial for its potential application and further research.

References

The Biological Activity Spectrum of Cyprocide-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprocide-B, a member of the 1,3,4-oxadiazole thioether class of compounds, has emerged as a potent and selective pro-nematicide with a broad spectrum of activity against plant-parasitic nematodes (PPNs).[1] Its mechanism of action relies on a phylum-selective bioactivation process, rendering it highly lethal to nematodes while exhibiting minimal toxicity to a wide range of non-target organisms. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing its activity spectrum through quantitative data, and outlining the key experimental protocols used in its characterization.

Introduction

The global agricultural sector faces significant challenges from plant-parasitic nematodes, which can cause devastating crop losses. The phasing out of broad-spectrum, non-selective nematicides due to environmental and health concerns has created an urgent need for safer, more targeted solutions. This compound represents a promising development in this area. It is a pro-nematicide, meaning it is administered in an inert form and is converted into a toxic metabolite within the target organism.[2] This bioactivation is catalyzed by specific cytochrome P450 (CYP) enzymes present in nematodes, a mechanism that confers its remarkable selectivity.[2]

Mechanism of Action: Bioactivation Pathway

The nematicidal activity of this compound is not inherent to the parent molecule but is a result of its metabolic conversion into a reactive electrophile.[3][4] This process occurs within the nematode and can be summarized in a two-step pathway:

-

S-oxidation: Nematode-specific cytochrome P450 enzymes, such as CYP-35D1 in Caenorhabditis elegans, catalyze the S-oxidation of the this compound thioether.[3][4] This reaction transforms this compound into a highly electrophilic sulfoxide metabolite.[3][4][5]

-

Thiol Conjugation: The reactive sulfoxide metabolite readily interacts with soft nucleophiles within the cell, particularly low-molecular-weight (LMW) thiols like glutathione (GSH).[3][4][5] This leads to the formation of various conjugates (glutathione, γ-glutamylcysteine, cysteinylglycine, and cysteine), depleting the cell's LMW thiol pools and ultimately causing cell death.[3][4][5]

This targeted lethality is derived from P450 substrate selectivity; non-target organisms appear to lack the specific P450 enzymes capable of efficiently bioactivating this compound.[2][4]

Caption: Bioactivation pathway of this compound in nematode cells.

Biological Activity Spectrum

This compound demonstrates potent, broad-spectrum activity against a variety of plant-parasitic nematodes. Crucially, its toxicity is highly selective, with minimal impact on non-target organisms at effective nematicidal concentrations.

Nematicidal Activity

Dose-response analyses have confirmed the efficacy of this compound against several nematode species. The following table summarizes the observed activity, with lower LC50/EC50 values indicating higher potency.

| Target Organism (Nematode) | Life Stage | Activity Metric | Value (µM) |

| Caenorhabditis elegans | Larval (L1) & Adult | LC50 | ~10 - 25 |

| Meloidogyne hapla | Egg & J2 | EC50 | ~25 - 50 |

| Ditylenchus dipsaci | Mixed | EC50 | ~25 - 50 |

| Pratylenchus penetrans | Mixed | EC50 | ~25 - 50 |

| Meloidogyne incognita | J2 | N/A | Effective at 60 µM in soil |

Note: Specific LC50/EC50 values are derived from graphical dose-response data presented in Knox et al., 2024. The soil application data for M. incognita demonstrates practical efficacy.[1][6]

Non-Target Organism Toxicity

A key feature of this compound is its favorable safety profile against non-nematode species. It has been shown to be significantly safer than commercial nematicides like Tioxazafen.[1]

| Non-Target Organism | Species/Cell Line | Activity Metric | Value (µM) |

| Human Cells | HEK293 | IC50 | > 50 |

| Human Cells | HepG2 | IC50 | > 50 |

| Fungi | Saccharomyces cerevisiae | IC50 | > 50 |

| Fungi | Candida albicans | IC50 | > 50 |

| Bacteria | Pseudomonas simiae | IC50 | > 50 |

| Bacteria | Pseudomonas defensor | IC50 | > 50 |

| Insect | Drosophila melanogaster | LC50 | > 50 |

| Fish | Danio rerio (Zebrafish) | LC50 | ~50 |

Note: Data summarized from dose-response analyses where this compound was tested up to 50 µM. Values of >50 µM indicate minimal to no toxicity was observed at the highest tested concentration.[6]

Key Experimental Protocols

The characterization of this compound's biological activity involves several key experimental workflows. Detailed methodologies are provided below.

C. elegans Viability Assay

This protocol is used to determine the dose-dependent lethality of this compound on the model nematode C. elegans.

1. Worm Synchronization:

-

Grow a population of wild-type (N2) C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

-

Isolate eggs by treating gravid adult worms with a bleach/NaOH solution to dissolve their bodies.

-

Wash the collected eggs multiple times with M9 buffer.

-

Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

2. Assay Setup:

-

Prepare a 96-well microtiter plate with liquid NGM.

-

Add a food source, such as E. coli HB101, to each well.

-

Serially dilute this compound in DMSO and add it to the wells to achieve the desired final concentrations (e.g., 0-50 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., ≤0.5%). Include a DMSO-only solvent control.

-

Add a defined number of synchronized L1 larvae (e.g., 20-30 worms) to each well.

3. Incubation and Scoring:

-

Seal the plates and incubate at a constant temperature (e.g., 20°C) with shaking for a specified period (e.g., 3-4 days).

-

Assess viability by observing worm mobility. Worms that do not move in response to a physical stimulus (e.g., tapping the plate) are scored as dead.

-

Calculate the percentage of mobile worms for each concentration.

4. Data Analysis:

-

Plot the percentage of viable worms against the log of the this compound concentration.

-

Use a non-linear regression model (e.g., log(agonist) vs. response) to calculate the LC50 value.

Caption: Experimental workflow for a C. elegans viability assay.

LC-MS Based Metabolite Identification

This protocol is used to identify the bioactivated metabolites of this compound in a biological system, such as C. elegans or a heterologous expression system (e.g., yeast).

1. Sample Incubation:

-

Prepare a dense culture of the biological material (e.g., a large population of C. elegans or a yeast culture expressing a specific P450 enzyme).

-

Expose the sample to a high concentration of this compound (e.g., 25-100 µM) for a defined period (e.g., 6-24 hours).[1] Include a vehicle-only control.

2. Metabolite Extraction:

-

Harvest the cells/worms by centrifugation.

-

Quench metabolic activity rapidly, for example, by flash-freezing in liquid nitrogen.

-

Perform metabolite extraction using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water, to precipitate proteins and solubilize small molecules.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

-

Inject the metabolite extract into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Separate the metabolites using a reverse-phase column (e.g., C18). Elute with a gradient of mobile phases, typically water with an additive (e.g., formic acid) and an organic solvent like acetonitrile with the same additive.

-

Mass Spectrometry: Acquire data in both positive and negative ionization modes. Use a data-dependent acquisition (DDA) method where the instrument performs a full scan to detect all ions, followed by fragmentation (MS/MS) of the most abundant ions to aid in structural elucidation.

4. Data Processing:

-

Process the raw data using metabolomics software.

-

Extract ion chromatograms (EICs) for the expected m/z values of the parent this compound molecule and its predicted metabolites (e.g., sulfoxide, glutathione conjugate, cysteine conjugate).

-

Compare the chromatograms from the this compound-treated sample with the control to identify unique peaks corresponding to the metabolites.

-

Confirm metabolite identities by matching their accurate mass and MS/MS fragmentation patterns with theoretical values and known metabolic pathways.[3][4]

Conclusion

This compound is a highly selective, broad-spectrum nematicide that operates through a novel bioactivation mechanism. Its lethality is dependent on nematode-specific cytochrome P450 enzymes, which convert it into a toxic electrophile that disrupts cellular homeostasis by depleting low-molecular-weight thiols. The compound's high efficacy against diverse plant-parasitic nematodes, combined with its excellent safety profile for non-target organisms, positions it as a strong candidate for development into a next-generation crop protection agent. The experimental protocols detailed herein provide a robust framework for the further investigation and development of this compound and other related pro-nematicides.

References

An In-depth Technical Guide to the Discovery and Development of Cyprocide-B

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyprocide-B is a novel, selective nematicide belonging to the 1,3,4-oxadiazole thioether class of compounds. It functions as a pro-nematicide, requiring bioactivation by specific nematode cytochrome P450 (CYP) enzymes to exert its potent nematicidal activity. This targeted bioactivation results in high selectivity for nematodes with minimal toxicity to non-target organisms, positioning this compound as a promising candidate for agricultural applications. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery of a Selective Nematicidal Scaffold

This compound was identified from a screening of a library of uncharacterized small molecules with nematicidal properties. The initial screening aimed to identify compounds that are bioactivated into toxic agents within the nematode Caenorhabditis elegans. This was achieved by assessing the differential lethality of the compounds in wild-type nematodes versus those with impaired P450 activity. This approach led to the identification of the 1,3,4-oxadiazole thioether scaffold as a promising candidate for developing selective nematicides. This compound emerged as a lead compound from this scaffold due to its potent and selective activity.

Chemical Properties

-

Chemical Name: 2-((4-chlorobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole

-

Molecular Formula: C10H6ClF3N2OS

-

CAS Number: 49809-25-8

-

Chemical Structure:

-

A central 1,3,4-oxadiazole ring.

-

A trifluoromethyl group attached to one carbon of the oxadiazole ring.

-

A thioether linkage to a 4-chlorobenzyl group from the other carbon of the oxadiazole ring.

-

Mechanism of Action: A Pro-Nematicide Approach

This compound is a pro-nematicide, meaning it is administered in an inactive form and is converted to its active, toxic form within the target organism. This bioactivation is a key feature of its selectivity.

Cytochrome P450-Mediated Bioactivation

The primary mechanism of action involves the enzymatic activity of specific cytochrome P450 enzymes within the nematode. In the model organism C. elegans, the specific enzyme responsible for the bioactivation of this compound has been identified as CYP-35D1.[1]

The proposed bioactivation pathway is as follows:

-

This compound enters the nematode.

-

CYP-35D1 catalyzes the oxidation of the thioether bond in this compound.

-

This oxidation generates a highly reactive electrophilic metabolite.

Induction of Cellular Toxicity

The reactive electrophilic metabolite is the ultimate toxic agent. It is believed to cause cellular damage and nematode death through the following mechanisms:

-

Adduction to Cellular Nucleophiles: The electrophilic metabolite can form covalent bonds with essential cellular macromolecules such as proteins and DNA, disrupting their function.

-

Depletion of Cellular Thiols: The reactive intermediate can be conjugated to low-molecular-weight thiols, most notably glutathione (GSH). This conjugation is a detoxification pathway, but rapid and extensive bioactivation can overwhelm the cellular antioxidant capacity, leading to oxidative stress and cell death.

The following diagram illustrates the proposed signaling pathway for the bioactivation and detoxification of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.

Table 1: Nematicidal Activity of this compound against various Nematode Species.

| Nematode Species | Assay Type | Concentration (µM) | Exposure Time | Result |

| C. elegans | Motility Assay | 25 | 24 hours | Bioactivated by CYP-35D1 to a reactive electrophile.[1] |

| Plant-Parasitic Nematodes | General | 50 | 3 days | Broad-spectrum selective nematicide activity.[1] |

| M. incognita | Root Infestation | 60 | 24 hours | Potential to prevent root infestation in a soil environment.[1] |

Table 2: Comparative Toxicity of this compound and Tioxazafen against Non-Target Organisms.

| Organism | This compound (50 µM, 3 days) | Tioxazafen (Comparative Data) |

| Zebrafish | Safer than Tioxazafen.[1] | Higher toxicity. |

| Human Cells (in vitro) | Relatively inactive.[1] | Not specified. |

| Fungi (in vitro) | Relatively inactive.[1] | Not specified. |

| Plant Beneficial Rhizobacteria | Relatively inactive.[1] | Not specified. |

Experimental Protocols

C. elegans Motility Assay

This protocol is used to assess the nematicidal activity of compounds on C. elegans.

-

Preparation of Nematode Cultures: Synchronized L4-stage C. elegans are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

-

Compound Exposure: A stock solution of this compound in DMSO is diluted to the desired concentration in M9 buffer. 100 µL of this solution is added to each well of a 96-well plate.

-

Nematode Addition: Approximately 20-30 L4-stage nematodes are transferred into each well.

-

Incubation: The plates are incubated at 20°C for the specified duration (e.g., 24 hours).

-

Motility Assessment: Nematode motility is scored visually under a dissecting microscope. Nematodes that do not move or twitch in response to a gentle prod with a platinum wire are considered non-motile.

-

Data Analysis: The percentage of non-motile nematodes is calculated for each concentration.

CYP-35D1 RNAi Knockdown Experiment

This protocol is used to confirm the role of CYP-35D1 in the bioactivation of this compound.

-

RNAi Clone Preparation: E. coli HT115 bacteria containing the L4440 plasmid with a fragment of the cyp-35d1 gene are cultured in LB broth with ampicillin and tetracycline.

-

RNAi Plate Preparation: NGM plates containing ampicillin and IPTG are seeded with the RNAi bacterial culture.

-

Nematode Exposure to RNAi: Synchronized L1-stage C. elegans are placed on the RNAi plates and allowed to grow to the L4 stage.

-

Compound Exposure: The L4-stage nematodes are then subjected to the motility assay as described in section 5.1.

-

Control Groups: Control groups include nematodes grown on bacteria containing the empty L4440 vector.

-

Data Analysis: The motility of nematodes with cyp-35d1 knockdown is compared to the control group in the presence of this compound. A significant increase in motility in the knockdown group indicates that CYP-35D1 is involved in the compound's toxicity.

The following diagram illustrates the experimental workflow for the CYP-35D1 RNAi knockdown experiment.

Synthesis

The synthesis of this compound, a 1,3,4-oxadiazole thioether, can be achieved through a multi-step process common for this class of compounds. A plausible synthetic route is outlined below:

-

Formation of the 1,3,4-Oxadiazole Ring: This is typically achieved by the cyclization of a diacylhydrazine or a similar precursor. For this compound, this would involve a precursor containing the trifluoromethyl group.

-

Introduction of the Thiol Group: The 1,3,4-oxadiazole ring is then functionalized with a thiol group, often through a reaction with a suitable sulfur-containing reagent.

-

Thioether Formation: The final step is the formation of the thioether linkage by reacting the thiol-functionalized oxadiazole with 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide or chloride) in the presence of a base.

Conclusion

This compound represents a significant advancement in the development of selective nematicides. Its unique mode of action, relying on bioactivation by nematode-specific cytochrome P450 enzymes, provides a high degree of target specificity and a favorable safety profile for non-target organisms. The data presented in this guide highlight its potential as an effective tool for the management of plant-parasitic nematodes in agriculture. Further research and development are warranted to fully characterize its field efficacy and environmental fate.

References

Cyprocide-B Metabolism in Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic activation of Cyprocide-B, a novel and selective nematicide. The document details the metabolic pathway, key enzymatic players, and the experimental methodologies used to elucidate this process, with a focus on the model organism Caenorhabditis elegans.

Executive Summary

The Metabolic Pathway of this compound

The metabolism of this compound in nematodes can be characterized as a two-phase process: bioactivation (Phase I) and conjugation (Phase II).

Phase I: Bioactivation via S-oxidation

Phase II: Conjugation with Low-Molecular-Weight (LMW) Thiols

The electrophilic sulfoxide metabolite readily reacts with nucleophilic low-molecular-weight thiols within the nematode's cells. The primary thiol involved is glutathione (GSH).[6] This conjugation is followed by sequential degradation of the glutathione moiety by gamma-glutamyl transpeptidase (GGT) and cysteinyl-glycine dipeptidase, resulting in the formation of γ-glutamylcysteine (γ-Glu-Cys), cysteinylglycine (Cys-Gly), and ultimately cysteine (Cys) conjugates.[1][6] It is also possible for the sulfoxide metabolite to directly react with these intermediate thiols.[6]

Signaling Pathway Diagram

Caption: Metabolic bioactivation pathway of this compound in nematodes.

Quantitative Data on this compound and its Metabolites

The identification of this compound and its metabolites was accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS). The table below summarizes the mass-to-charge ratios (m/z) of the key molecules detected in C. elegans lysates following treatment with this compound.[6]

| Compound | Predicted m/z | Status |

| This compound (Parent) | 323.0811 | Detected |

| Sulfoxide Metabolite | 339.0760 | Detected |

| Glutathione (GSH) Conjugate | 646.1558 | Detected |

| γ-Glu-Cys Conjugate | 517.1143 | Detected |

| Cys-Gly Conjugate | 396.0822 | Detected |

| Cysteine (Cys) Conjugate | 440.0873 | Detected |

Table 1: Mass spectrometry data for this compound and its metabolites in C. elegans.[6]

Experimental Protocols

The elucidation of the this compound metabolic pathway involved several key experimental approaches.

Metabolite Identification in C. elegans

-

Objective: To identify the metabolic products of this compound in nematodes.

-

Methodology:

-

Exposure: Synchronized populations of C. elegans (L1 larvae or adults) are exposed to a specific concentration of this compound (e.g., 25 µM) or a DMSO solvent control for a defined period (e.g., 24 hours).[3][6]

-

Lysis: Following exposure, the nematodes are harvested, washed, and lysed to release intracellular contents.

-

Extraction: Metabolites are extracted from the lysate, typically using a solvent precipitation method.

-

LC-MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The liquid chromatography separates the different compounds in the mixture, and the mass spectrometer detects and identifies them based on their unique mass-to-charge ratios (m/z).[6]

-

Data Analysis: Extracted ion chromatograms (EICs) are generated for the predicted m/z values of this compound and its potential metabolites. These are compared between the this compound-treated and control samples to confirm the presence of the metabolites.[6][7] Tandem mass spectrometry (MS/MS) is used to fragment the ions and confirm the predicted structures of the conjugates.[6]

-

Identification of Key Enzymes via RNAi Screening

-

Objective: To identify the specific cytochrome P450 enzyme(s) responsible for this compound bioactivation.

-

Methodology:

Heterologous Expression and In Vitro Metabolism

-

Objective: To confirm that a specific P450 enzyme can directly metabolize this compound.

-

Methodology:

-

Metabolite Analysis: Lysates from both yeast strains are analyzed by LC-MS.

Experimental Workflow Diagram

Caption: Workflow for elucidating this compound metabolism.

Conclusion and Future Directions

The metabolism of this compound is a prime example of lethal synthesis, where a relatively benign compound is converted into a potent toxin by the target organism's own enzymatic machinery. The identification of CYP35D1 as the key activating enzyme in C. elegans provides a specific target for understanding the molecular basis of this compound's selectivity and broad-spectrum activity against various plant-parasitic nematodes.[1][3] This targeted bioactivation minimizes impact on non-nematode organisms, a highly desirable trait for modern agrochemicals.[4]

Future research should focus on:

-

Characterizing the orthologous P450 enzymes in economically important plant-parasitic nematodes.

-

Investigating the potential for resistance development through mutations in these specific P450 genes.

-

Leveraging this metabolic pathway to design new pro-nematicides with enhanced selectivity and efficacy.

This guide provides a comprehensive overview of the current knowledge on this compound metabolism, offering a solid foundation for researchers and professionals working on the development of next-generation nematicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Cyprocide-B interaction with cytochrome P450

An In-depth Technical Guide on the Interaction of Cyprocide-B with Cytochrome P450

Disclaimer: The compound "this compound" is a hypothetical agent created for the purpose of this technical guide. The data, protocols, and pathways described herein are representative examples designed to illustrate the process of characterizing the interaction of a new chemical entity (NCE) with cytochrome P450 enzymes.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of tyrosine kinase XYZ, currently under preclinical investigation for the treatment of non-small cell lung cancer. As with any NCE, a thorough understanding of its metabolic fate and potential for drug-drug interactions (DDIs) is critical for safe and effective clinical development. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of most drugs. This document provides a comprehensive overview of the in vitro interaction profile of this compound with major human CYP isoforms.

Quantitative Assessment of this compound and CYP Interactions

The interaction of this compound with key CYP isoforms was evaluated through two primary lenses: its potential to inhibit CYP enzymes and its susceptibility to metabolism by these enzymes.

Inhibition Potential of this compound against Major CYP Isoforms

The inhibitory potential of this compound was assessed against seven major CYP isoforms using a fluorescent-based assay with human liver microsomes. The resulting IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are summarized below.

Table 1: IC50 Values for this compound Inhibition of Cytochrome P450 Isoforms

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | No inhibition |

| CYP2C9 | Diclofenac | 12.5 | Weak |

| CYP2C19 | S-Mephenytoin | 8.2 | Moderate |

| CYP2D6 | Dextromethorphan | 1.1 | Strong |

| CYP3A4 | Midazolam | 0.45 | Strong |

| CYP3A5 | Midazolam | 0.60 | Strong |

| CYP2B6 | Bupropion | 25.7 | Very Weak |

Interpretation: The data indicates that this compound is a potent inhibitor of CYP3A4, CYP3A5, and CYP2D6. This suggests a high potential for clinically significant DDIs when co-administered with drugs that are substrates of these enzymes.

Metabolic Profile of this compound

The metabolism of this compound was characterized to determine its intrinsic clearance and identify the responsible CYP isoforms.

Table 2: Metabolic Stability and Enzyme Kinetics of this compound

| Parameter | Value | Units |

|---|---|---|

| Metabolic Stability | ||

| Half-life (t½) in HLM | 18.5 | minutes |

| Intrinsic Clearance (CLint) | 37.5 | µL/min/mg protein |

| Enzyme Kinetics (CYP3A4) | ||

| Michaelis-Menten Constant (Km) | 2.8 | µM |

| Maximum Velocity (Vmax) | 450.1 | pmol/min/mg protein |

Interpretation: this compound exhibits a relatively short half-life in human liver microsomes (HLM), suggesting it is subject to significant first-pass metabolism. The primary enzyme responsible for its clearance was identified as CYP3A4, with a high affinity (low Km) and high capacity (high Vmax).

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted.

Protocol: CYP Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound that inhibits 50% of the activity of major CYP isoforms.

-

Materials:

-

Human Liver Microsomes (HLM), pooled from 50 donors.

-

This compound stock solution (10 mM in DMSO).

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B).

-

Specific fluorescent probe substrates for each CYP isoform (e.g., Vivid® Substrates).

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

96-well microplates, black, flat-bottom.

-

Plate reader with fluorescence detection capabilities.

-

-

Procedure:

-

Prepare serial dilutions of this compound in potassium phosphate buffer.

-

In each well of the 96-well plate, add 50 µL of HLM (final concentration 0.25 mg/mL) and 50 µL of the this compound dilution. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of a pre-warmed mixture containing the specific probe substrate and the NADPH regenerating system.

-

Incubate the plate at 37°C for the specified time (e.g., 30 minutes for CYP3A4).

-

Stop the reaction by adding 75 µL of acetonitrile.

-

Measure the fluorescence of the metabolite using a plate reader at the appropriate excitation/emission wavelengths.

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Metabolic Stability Assay

-

Objective: To determine the in vitro half-life and intrinsic clearance of this compound.

-

Materials:

-

Human Liver Microsomes (HLM).

-

This compound (1 µM final concentration).

-

NADPH regenerating system.

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

Acetonitrile with an internal standard (e.g., 100 ng/mL labetalol).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Prepare a master mix containing HLM (0.5 mg/mL final concentration) in buffer.

-

Pre-warm the master mix and a separate solution of this compound at 37°C.

-

Initiate the reaction by adding this compound to the HLM mix and adding the NADPH system. A parallel incubation without NADPH serves as a negative control.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a 4x volume of cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Plot the natural log of the percent of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.

-

Visualizations: Pathways and Workflows

Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for CYP Interaction Assessment

The Structure-Activity Relationship of Cyprocide-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprocide-B, a member of the 1,3,4-oxadiazole thioether class of compounds, has emerged as a potent and selective pro-nematicide. Its innovative mechanism of action, which involves bioactivation by specific nematode cytochrome P450 (CYP) enzymes, offers a promising avenue for the development of targeted agricultural and therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

Introduction

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial crop damage and economic losses. The phasing out of broad-spectrum, non-selective nematicides due to environmental and health concerns has created an urgent need for novel, targeted solutions. This compound has been identified as a promising candidate that selectively targets nematodes while showing minimal activity against non-target organisms, including beneficial soil microbes, insects, and human cells.[1][2][3] This selectivity is attributed to its unique bioactivation pathway, which is largely absent in non-nematode species.[2][3]

Core Scaffold and Structural Features

The nematicidal activity of this compound and its analogs originates from the 2,5-disubstituted-1,3,4-oxadiazole (DODA) core scaffold.[1] The "Cyprocide" family of compounds are 1,3,4-oxadiazole thioethers.[2] The specific substitutions on this core are critical for the molecule's ability to be recognized and metabolized by nematode-specific CYP enzymes.

Mechanism of Action: Bioactivation by Nematode Cytochrome P450s

The targeted toxicity of this compound is a result of its conversion from a benign pro-nematicide into a potent, electrophilic metabolite by nematode CYPs.[2][4] This bioactivation is a key element of its selectivity.

Signaling Pathway of this compound Bioactivation

Caption: Bioactivation pathway of this compound in nematodes.

Quantitative Structure-Activity Relationship Data

The selective toxicity of this compound has been demonstrated across a range of organisms. The following tables summarize the dose-response data for this compound and a comparative nematicide, tioxazafen.

Table 1: Nematicidal Activity of this compound

| Nematode Species | Stage | Concentration for Effect | Reference |

| C. elegans | Larval (L1) & Dauer | Effective | [1] |

| M. hapla | Egg & Infective Juvenile (J2) | Effective | [1] |

| D. dipsaci | - | Effective | [1] |

| P. penetrans | - | Effective | [1] |

| M. incognita | - | 60 µM (prevents root infestation) | [4] |

Table 2: Comparative Toxicity of this compound and Tioxazafen

| Organism | Species/Cell Line | This compound Activity | Tioxazafen Activity | Reference |

| Nematodes | Various plant-parasitic | High | High | [1] |

| Human Cells | HEK293 | Low/Inactive | Not Specified | [1] |

| HepG2 | Low/Inactive | Not Specified | [1] | |

| Fungi | S. cerevisiae | Low/Inactive | Not Specified | [1] |

| C. albicans | Low/Inactive | Not Specified | [1] | |

| Bacteria | P. simiae | Low/Inactive | Not Specified | [1] |

| P. defensor | Low/Inactive | Not Specified | [1] | |

| Vertebrates | D. rerio (Zebrafish) | Safer than Tioxazafen | More Toxic | [1][4] |

| Insects | D. melanogaster (Adult & Larva) | Low/Inactive | Not Specified | [1] |

Experimental Protocols

The following are descriptions of key experimental methodologies used to elucidate the structure-activity relationship and mechanism of action of this compound.

P450 RNAi Knockdown Screen in C. elegans

This experiment identifies the specific CYP enzymes responsible for this compound bioactivation.

Workflow for P450 RNAi Knockdown Screen

Caption: Workflow for identifying CYPs involved in this compound bioactivation.

Methodology:

-

C. elegans are cultured on plates seeded with E. coli engineered to express double-stranded RNA (dsRNA) corresponding to specific cytochrome P450 genes. An E. coli strain containing an empty vector is used as a control.

-

The worms ingest the bacteria, leading to RNA interference (RNAi) and the knockdown of the target P450 gene expression.

-

Following exposure, the proportion of mobile adult worms is quantified.

Dose-Response Assays

These assays determine the potency and selectivity of this compound against a panel of nematode and non-target organisms.

Methodology:

-

Cultures of the target organisms (nematodes, human cell lines, fungi, bacteria, zebrafish embryos, and fruit fly larvae) are prepared in appropriate media or growth conditions.

-

A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

The organisms are exposed to the different concentrations of this compound for a specified duration (e.g., 24 to 72 hours).

-

Viability or a relevant endpoint (e.g., mobility for nematodes, cell proliferation for cell lines, growth for microbes) is measured for each concentration.

-

The data is used to generate dose-response curves and calculate parameters such as EC50 (half-maximal effective concentration) or LC50 (half-maximal lethal concentration).

Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to identify the bioactivated metabolites of this compound.

Methodology:

-

Nematodes (e.g., D. dipsaci) or yeast strains expressing a specific CYP (e.g., CYP-35D1) are incubated with this compound.[6]

-

Control samples include incubations with a solvent (e.g., DMSO) and incubations where a general P450 inhibitor (e.g., 1-aminobenzotriazole, 1-ABT) is added.[6]

-

After incubation, the buffer or cell lysate is collected.

-

The samples are analyzed by LC-MS to detect the parent this compound molecule and its metabolites.

-

Extracted ion chromatograms (EICs) are generated for the predicted m/z values of the parent compound and its potential metabolites (e.g., sulfoxide, glutathione, and cysteine conjugates).[6]

-

A decrease in the parent compound and the appearance of metabolite peaks in the this compound treated samples, which are absent or reduced in the control and inhibitor-treated samples, confirms the bioactivation process.[6]

Conclusion and Future Directions

The structure-activity relationship of this compound is intrinsically linked to its bioactivation by nematode-specific cytochrome P450 enzymes. The 1,3,4-oxadiazole thioether scaffold is a key structural feature that allows for this selective metabolism. The high nematicidal potency coupled with low toxicity to a wide range of non-target organisms makes this compound a highly promising lead compound for the development of next-generation, environmentally-safer nematicides.

Future research should focus on:

-

Expanding the library of Cyprocide analogs to further refine the SAR and optimize potency and selectivity.

-

Identifying the specific CYP enzymes responsible for bioactivation in other economically important plant-parasitic nematodes.

-

Elucidating the precise cellular targets of the reactive electrophilic metabolite.

-

Conducting field trials to assess the efficacy of this compound and its analogs in an agricultural setting.

By leveraging the principles of targeted bioactivation, the Cyprocide scaffold offers a powerful platform for the rational design of novel and effective nematode control agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of Cyprocide-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprocide-B is a novel, selective pro-nematicide from the 1,3,4-oxadiazole thioether class of compounds.[1][2] It demonstrates broad-spectrum activity against various plant-parasitic nematodes, including Meloidogyne incognita.[3] The selective toxicity of this compound is attributed to its bioactivation by specific cytochrome P450 (CYP) enzymes within nematodes, leading to the formation of a lethal electrophilic metabolite.[1][2][4] This metabolite is reported to deplete low-molecular-weight thiols, such as glutathione, resulting in cellular damage and nematode death.[4] Preliminary toxicity screening indicates that this compound has a significantly lower impact on non-target organisms, including human cell lines, fungi, bacteria, and zebrafish, when compared to existing nematicides.[1][3] This profile suggests a promising safety margin and highlights its potential as a next-generation nematicide for agricultural applications.[1][2]

Mechanism of Action: Bioactivation and Cellular Toxicity

The toxicity of this compound is not inherent but is a result of its metabolic conversion within the target organism. This bioactivation is a key feature of its selective action against nematodes.

Cytochrome P450-Mediated Bioactivation

In nematodes, specific cytochrome P450 enzymes, such as CYP-35D1 in C. elegans, metabolize this compound.[3][5] This process involves the S-oxidation of the thioether moiety, which transforms this compound into a reactive electrophilic sulfoxide metabolite.[5]

Depletion of Low-Molecular-Weight (LMW) Thiols

The electrophilic sulfoxide metabolite of this compound readily reacts with nucleophilic LMW thiols, most notably glutathione (GSH).[5] This conjugation leads to the formation of various adducts (GSH, γ-Glu-Cys, Cys-Gly, and Cys conjugates) and the depletion of the cellular pool of these critical antioxidants.[5] The loss of LMW thiols compromises the nematode's ability to mitigate oxidative stress, ultimately leading to cell death.[4]

Toxicological Data

The following tables summarize the available quantitative data on the toxicological profile of this compound. The data is primarily derived from comparative dose-response analyses.

In Vitro and In Vivo Selectivity Profile

The selectivity of this compound was assessed across a range of nematode and non-target organisms. The following table presents the concentration of this compound required to elicit a toxic response.

| Organism/Cell Line | Species | Assay Type | Effective Concentration (µM) | Observation | Reference |

| Nematodes | |||||

| C. elegans (L1 larvae) | Motility | ~25 | Lethal | [3] | |

| M. hapla (embryo) | Viability | ~50 | Lethal | [1] | |

| M. hapla (infective juvenile) | Viability | ~50 | Lethal | [1] | |

| D. dipsaci | Viability | ~50 | Lethal | [1] | |

| P. penetrans | Viability | ~50 | Lethal | [1] | |

| Non-Target Organisms | |||||

| Human Cells | Homo sapiens (HEK293) | Viability | >100 | No significant effect | [1] |

| Homo sapiens (HepG2) | Viability | >100 | No significant effect | [1] | |

| Fungi | S. cerevisiae | Growth | >100 | No significant effect | [1] |

| C. albicans | Growth | >100 | No significant effect | [1] | |

| Bacteria | P. simiae | Growth | >100 | No significant effect | [1] |

| P. defensor | Growth | >100 | No significant effect | [1] | |

| Vertebrate | D. rerio (zebrafish) | Viability | >100 | Safer than Tioxazafen | [3] |

| Insect | D. melanogaster (adult) | Viability | >100 | No significant effect | [1] |

| D. melanogaster (larvae) | Viability | >100 | No significant effect | [1] |

Note: The effective concentrations for nematodes are approximate values based on graphical data presented in the source material.

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize the toxicological profile of this compound.

High-Throughput Nematicide Screening in C. elegans

This protocol was adapted to identify nematicides that are dependent on cytochrome P450 bioactivation.

-

Organism: Caenorhabditis elegans L1 larvae.

-

Assay Plates: 384-well microplates.

-

Procedure:

-

Synchronized L1 larvae are dispensed into the wells of the 384-well plates.

-

This compound and control compounds are added to the wells at various concentrations (e.g., a final concentration of 25 µM for this compound).[3]

-

Plates are incubated for a specified period (e.g., 24 hours).[3]

-

Nematode motility is assessed using an automated imaging system or plate reader. A reduction in motility is indicative of toxicity.

-

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is used to identify the metabolites of this compound produced in C. elegans.

-

Sample Preparation:

-

Large populations of synchronized C. elegans are exposed to this compound (e.g., 25 µM) for a set duration (e.g., 24 hours).[3]

-

A control group is treated with the solvent (e.g., DMSO).

-

Worms are harvested, washed, and lysed to release intracellular contents.

-

-

HPLC-MS/MS Analysis:

-

The lysate is clarified by centrifugation, and the supernatant is subjected to HPLC analysis.

-

Metabolites are separated on a C18 column with a gradient of acetonitrile and water.

-

The eluate is introduced into a high-resolution mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and its metabolites.[5]

-

Tandem mass spectrometry (MS/MS) is used to fragment the identified metabolites and confirm their structures, particularly the conjugation with LMW thiols.[5]

-

Summary and Future Directions

This compound represents a significant advancement in the development of selective nematicides. Its unique mechanism of action, relying on bioactivation by nematode-specific cytochrome P450 enzymes, provides a clear rationale for its observed safety profile in non-target organisms. The available data indicates a wide therapeutic window, a critical attribute for agricultural chemicals.

Future research should focus on a more comprehensive toxicological evaluation in mammalian systems to fully characterize its safety for regulatory approval. This would include studies on:

-

Acute, sub-chronic, and chronic toxicity.

-

Genotoxicity and carcinogenicity.

-

Reproductive and developmental toxicity.

-

Pharmacokinetics and metabolism in mammalian models.

A deeper understanding of the specific cytochrome P450 enzymes responsible for its bioactivation across a broader range of plant-parasitic nematodes will also be crucial for its effective and sustainable deployment in agriculture.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Chlorpyrifos

Disclaimer: Information for the substance "Cyprocide-B" could not be located in publicly available resources. Therefore, this technical guide utilizes the well-documented organophosphate insecticide Chlorpyrifos as a representative compound to fulfill the user's request for an in-depth analysis of environmental fate and degradation.

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos, O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, is a broad-spectrum, chlorinated organophosphate insecticide that has been extensively used in agricultural and non-agricultural settings since its introduction in 1965.[1] It functions by inhibiting the acetylcholinesterase enzyme, leading to a buildup of the neurotransmitter acetylcholine in the nervous systems of insects.[2] Due to its widespread application, understanding its behavior, persistence, and transformation in the environment is critical for assessing its ecological impact and potential risks to non-target organisms.[3][4] This guide provides a detailed overview of the environmental fate and degradation of Chlorpyrifos, summarizing key quantitative data, outlining experimental protocols, and visualizing its primary degradation pathways.

Physicochemical Properties

The environmental distribution and fate of Chlorpyrifos are governed by its physicochemical properties. It is a colorless to white crystalline solid with a mild mercaptan-like odor.[5] Its low water solubility and high octanol-water partition coefficient (Kow) indicate a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility.[3][6]

Table 1: Physicochemical Properties of Chlorpyrifos

| Property | Value | Source |

| Molecular Formula | C9H11Cl3NO3PS | [6] |

| Molecular Weight | 350.59 g/mol | [5][6] |

| Physical State | Colorless to white crystalline solid | [5] |

| Melting Point | 42-44 °C | [7] |

| Water Solubility | 1.4 - 2 mg/L at 25 °C | [2][5] |

| Vapor Pressure | 1.87 x 10⁻⁵ mmHg at 25 °C | [5] |

| Log Kow | 4.7 - 5.3 | [3][5] |

| Soil Sorption Coefficient (Koc) | 360 - 31,000 | [5] |

Environmental Fate

Chlorpyrifos dissipates from the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, volatilization, and microbial degradation.[3][8] The relative importance of each process depends on environmental conditions such as soil type, pH, temperature, and sunlight exposure.[9]

Chlorpyrifos is considered moderately persistent in soil.[10] Its strong binding to soil organic matter and clay particles limits its vertical movement, making groundwater contamination unlikely.[3][8] However, it can be transported to surface waters via runoff and soil erosion.[8] The primary degradation mechanism in soil is microbial metabolism.[8] Volatilization from moist soil surfaces can also be a significant dissipation route.[3]

In aquatic environments, Chlorpyrifos degradation occurs through hydrolysis, photolysis, and biodegradation.[8] It readily partitions from the water column to sediment due to its high sorption coefficient.[11] The rate of hydrolysis is significantly influenced by pH and temperature, with faster degradation occurring under alkaline conditions and at higher temperatures.[12][13] Photolysis, or degradation by sunlight, can also be a major route of transformation in surface waters.[14]

Degradation Pathways

The degradation of Chlorpyrifos proceeds through several key pathways, primarily resulting in the formation of 3,5,6-trichloro-2-pyridinol (TCP), its major and more persistent metabolite.[8][15]

Hydrolysis is a primary abiotic degradation pathway for Chlorpyrifos in water and moist soil. The phosphorothioate ester linkage is cleaved, yielding TCP and diethylthiophosphoric acid (DETP).[16] The rate of hydrolysis is slow in acidic to neutral conditions but increases significantly in alkaline environments.[13]

References

- 1. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 3. Environmental fate of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pollution status and bioremediation of chlorpyrifos in environmental matrices by the application of bacterial communities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. fao.org [fao.org]

- 8. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 9. scialert.net [scialert.net]

- 10. ijeab.com [ijeab.com]

- 11. beyondpesticides.org [beyondpesticides.org]

- 12. researchgate.net [researchgate.net]

- 13. ukm.my [ukm.my]

- 14. saspublishers.com [saspublishers.com]

- 15. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Bioactivation of Cyprocide-B: A Technical Guide to its Electrophilic Transformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the bioactivation of Cyprocide-B, a selective nematicide. The focus is on the metabolic conversion of this compound into a reactive electrophile, a critical step in its mechanism of action. This document details the enzymatic processes involved, presents quantitative data from key experiments, and provides comprehensive experimental protocols for the methodologies cited.

Executive Summary

This compound, a 1,3,4-oxadiazole thioether, demonstrates potent and selective nematicidal activity. Its efficacy is not inherent but is a result of metabolic activation within the target organism. This process, primarily mediated by nematode-specific cytochrome P450 (CYP) enzymes, transforms this compound into a highly reactive electrophilic intermediate. This guide elucidates the bioactivation pathway, the subsequent cellular interactions of the electrophile, and the experimental framework used to uncover these mechanisms. The targeted nature of this bioactivation process underscores its potential for developing safer and more effective nematicides.

The Bioactivation Pathway of this compound

The bioactivation of this compound is a multi-step process initiated by cytochrome P450-dependent oxidation and culminating in the depletion of cellular nucleophiles, leading to nematode lethality.

Enzymatic S-oxidation

Formation of Thiol Adducts

The electrophilic sulfoxide intermediate is highly reactive and readily conjugates with low molecular weight (LMW) thiols within the nematode's cells. The primary target for this adduction is glutathione (GSH).[2] This conjugation is a detoxification pathway that, in this case, contributes to the depletion of cellular GSH. The initial GSH adduct is further processed through the mercapturic acid pathway, leading to the formation of γ-glutamylcysteine (γ-Glu-Cys), cysteinylglycine (Cys-Gly), and cysteine (Cys) conjugates.[1][2] The extensive depletion of these essential LMW thiols is a key factor in the toxicity of this compound.[2]

Quantitative Data

The following tables summarize the quantitative data from studies on this compound bioactivation.

Table 1: In Vitro and In Vivo Concentrations of this compound

| Organism/System | Concentration | Duration of Exposure | Purpose of Experiment | Reference |

| C. elegans | 25 µM | 24 hours | Bioactivation to a reactive electrophile | [6] |

| C. elegans (adult) | 40 µM | 48 hours | P450 RNAi knockdown screen | [5] |

| Plant-parasitic nematodes (PPNs) | 50 µM | 3 days | Nematicidal activity assessment | [6] |

| M. incognita | 60 µM | 24 hours | Prevention of root infestation | [6] |

| Yeast expressing CYP-35D1 | 100 µM | 6 hours | Metabolite analysis | [5] |

Table 2: Effect of P450 Inhibition on this compound Metabolite Abundance in D. dipsaci

| Metabolite | Change in Abundance with 1-ABT | p-value |

| This compound (Parent) | Increased | 0.000642 |

| GSH Conjugate | Reduced | 0.000014 |

| γ-Glu-Cys Conjugate | Reduced | 0.000757 |

| Sulfoxide | Reduced | 0.000236 |

| Cys-Gly Conjugate | Reduced | 0.002462 |

| Cys Conjugate | Reduced | 0.022239 |

| *Data from experiments where the pan-P450 inhibitor 1-aminobenzotriazole (1-ABT) was used.[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LC-MS Analysis of this compound Metabolites

This protocol describes the analysis of this compound and its metabolites from nematode lysates.

1. Sample Preparation:

-

Synchronized L1-stage C. elegans are cultured in liquid medium.

-

Worms are exposed to a specified concentration of this compound (e.g., 25 µM) or a DMSO control for a set duration (e.g., 24 hours).

-

The worms are then washed and collected.

-

The worm pellet is lysed, and the lysate is clarified by centrifugation.

2. Liquid Chromatography:

-

A C18 reverse-phase column is used for chromatographic separation.

-

The mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The flow rate is maintained at a constant rate (e.g., 0.3 mL/min).

3. Mass Spectrometry:

-

A high-resolution mass spectrometer is operated in both positive and negative ion modes.

-

Data is acquired using a data-dependent acquisition mode to obtain both full scan MS and tandem MS (MS/MS) spectra.

-

Extracted ion chromatograms (EICs) are generated for the parent this compound and its predicted metabolites (sulfoxide and thiol conjugates).

Nematode Mobility Assay

This assay is used to quantify the nematicidal effect of this compound.

1. Assay Preparation:

-

A 96-well microtiter plate is used.

-

Each well contains a suspension of synchronized nematodes in a suitable buffer.

-

This compound is added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).

2. Incubation:

-

The plate is incubated at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 24-72 hours).

3. Mobility Assessment:

-

The mobility of the nematodes is assessed. This can be done manually by observing the worms under a microscope and counting the number of motile versus non-motile individuals.

-

Alternatively, automated systems that track worm movement can be used for high-throughput screening.

4. Data Analysis:

-

The percentage of mobile worms is calculated for each concentration of this compound.

-

Dose-response curves are generated to determine the EC50 value.

Heterologous Expression of Nematode P450 in Yeast

This protocol is used to confirm the role of a specific P450 enzyme in this compound bioactivation.

1. Yeast Strain and Plasmid Construction:

-

A suitable yeast strain (e.g., Saccharomyces cerevisiae) is used.

-

The cDNA of the nematode P450 gene of interest (e.g., cyp-35d1) is cloned into a yeast expression vector. An empty vector is used as a control.

2. Yeast Transformation and Culture:

-

The yeast is transformed with the expression plasmid or the empty vector.

-

Transformed yeast are grown in a selective medium to maintain the plasmid.

3. This compound Exposure and Growth Assay:

-

The yeast cultures are exposed to various concentrations of this compound.

-

Yeast growth is monitored over time (e.g., by measuring optical density at 600 nm). A compound that is bioactivated into a toxic substance will inhibit the growth of the yeast expressing the relevant P450.

4. Metabolite Analysis:

-

Yeast cells are harvested after exposure to this compound.

-

The cells are lysed, and the lysate is analyzed by LC-MS to detect the formation of this compound metabolites, as described in Protocol 4.1.

Conclusion

The bioactivation of this compound to a reactive electrophile by nematode-specific cytochrome P450 enzymes is a prime example of targeted pro-drug activation. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to further investigate this and similar bioactivation pathways. Understanding these mechanisms is paramount for the rational design of new, selective, and effective nematicides with improved safety profiles.

References

Cyprocide-B: A Selective Nematicidal Scaffold - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pressing need for novel, selective, and effective nematicides has driven the exploration of new chemical scaffolds capable of targeting plant-parasitic nematodes while minimizing off-target effects. Cyprocide-B, a member of the 1,3,4-oxadiazole thioether class of compounds, has emerged as a promising pro-nematicide with a unique mechanism of action.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its nematicidal activity, mechanism of action, experimental protocols, and the underlying signaling pathways.

Data Presentation: Nematicidal Activity and Selectivity of this compound

The following tables summarize the quantitative data on the efficacy and selectivity of this compound against various nematode species and its relative inactivity against a range of non-target organisms.

Table 1: Nematicidal Activity of this compound Against Plant-Parasitic and Free-Living Nematodes

| Nematode Species | Type | Stage | Concentration (µM) | Effect | Source |

| Caenorhabditis elegans | Free-living | L1 Larvae | 25 | Mobile worm proportion reduced | [5] |

| Caenorhabditis elegans | Free-living | Adult | 40 | Reduced mobility | [6] |

| Meloidogyne hapla | Plant-parasitic | Egg | 50 | Reduced viability | [1] |

| Meloidogyne hapla | Plant-parasitic | J2 Infective Juvenile | 50 | Reduced viability | [1] |

| Ditylenchus dipsaci | Plant-parasitic | Mixed | 50 | Reduced viability | [1] |

| Pratylenchus penetrans | Plant-parasitic | Mixed | 50 | Reduced viability | [1] |

| Meloidogyne incognita | Plant-parasitic | J2 Infective Juvenile | 60 | Reduced root infestation | [7] |

Table 2: Selectivity of this compound: Efficacy Against Non-Target Organisms

| Organism | Species | Type | Concentration (µM) | Effect | Source |

| Human Embryonic Kidney Cells | Homo sapiens | HEK293 | 50 | Relatively inactive | [8] |

| Human Liver Carcinoma Cells | Homo sapiens | HepG2 | 50 | Relatively inactive | |

| Brewer's Yeast | Saccharomyces cerevisiae | Fungus | 50 | Relatively inactive | [8] |

| Pathogenic Yeast | Candida albicans | Fungus | 50 | Relatively inactive | |

| Plant-beneficial Rhizobacteria | Pseudomonas simiae | Bacterium | 50 | Relatively inactive | [8] |

| Plant-beneficial Rhizobacteria | Pseudomonas defensor | Bacterium | 50 | Relatively inactive | |

| Zebrafish | Danio rerio | Vertebrate | 50 | Safer than Tioxazafen | [8] |

| Fruit Fly | Drosophila melanogaster | Insect | 50 | Relatively inactive |

Mechanism of Action: Cytochrome P450-Mediated Bioactivation

This compound functions as a pro-nematicide, meaning it is converted into a toxic metabolite within the target organism.[1][2][3][4] This bioactivation is catalyzed by specific cytochrome P450 (CYP) enzymes present in nematodes.[1][2][3][4][5] In C. elegans, the specific enzyme responsible for this conversion has been identified as CYP-35D1.[5][6] The bioactivation process involves the S-oxidation of the thioether moiety of this compound, generating a reactive electrophilic sulfoxide metabolite.[9] This electrophile then readily reacts with low molecular weight thiols, such as glutathione (GSH), leading to their depletion and subsequent cellular damage and nematode death.[9] This nematode-specific bioactivation is the basis for this compound's selectivity, as non-target organisms appear to lack the specific CYP enzymes required for this toxic conversion.[1][2][3][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway for this compound bioactivation in nematodes.

Caption: A typical experimental workflow for the evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Representative Synthesis of a 1,3,4-Oxadiazole Thioether Scaffold

While a specific protocol for this compound is not publicly available, the following procedure for a structurally related 1,3,4-oxadiazole thioether provides a representative synthetic route.

Materials:

-

Substituted benzoic acid

-

Thionyl chloride

-

Hydrazine hydrate

-

Carbon disulfide

-

Potassium hydroxide

-

Substituted benzyl halide

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

Acid Hydrazide Formation: A substituted benzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then slowly added to a solution of hydrazine hydrate in ethanol at 0°C and stirred for 1-2 hours. The precipitated acid hydrazide is filtered, washed with cold water, and dried.

-

Oxadiazole Ring Formation: The acid hydrazide, carbon disulfide, and potassium hydroxide are refluxed in ethanol for 6-8 hours. The reaction mixture is then concentrated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated 5-substituted-1,3,4-oxadiazole-2-thiol is filtered, washed with water, and dried.

-